molecular formula C14H11ClN2O2S B2954069 4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide CAS No. 1645380-82-0

4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide

Cat. No.: B2954069
CAS No.: 1645380-82-0
M. Wt: 306.76
InChI Key: PNGUOQZSHMMMHV-UHFFFAOYSA-N
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Description

4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide is a synthetic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, which is a five-membered ring containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide typically involves the cyanoacetylation of amines. This process includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . The reaction can be carried out without solvents at room temperature or with stirring at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyanoacetylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide undergoes several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro, cyano, and methoxy groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-N-[cyano(thiophen-3-yl)methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c1-19-13-6-9(2-3-11(13)15)14(18)17-12(7-16)10-4-5-20-8-10/h2-6,8,12H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGUOQZSHMMMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC(C#N)C2=CSC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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